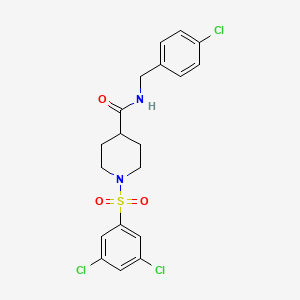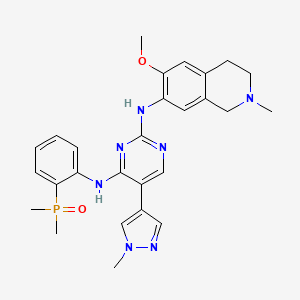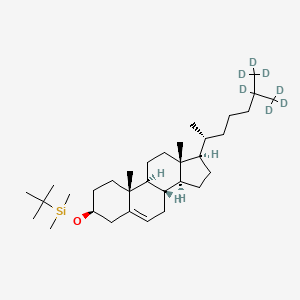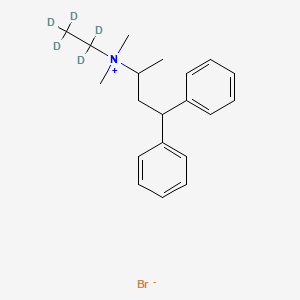![molecular formula C33H56O3 B15144536 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv is a complex organic compound known for its unique structural features and diverse applications This compound is part of the cyclopropane and cyclopenta[a]phenanthrene family, which are characterized by their fused ring systems
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv. typically involves multi-step organic reactions. The initial steps often include the formation of the cyclopropane and cyclopenta[a]phenanthrene ring systems through cyclization reactions. Subsequent steps involve the introduction of hydroxyl groups at specific positions on the molecule. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability. Advanced techniques such as chromatography and crystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv. undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the ring systems.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv. has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv. involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s unique ring systems can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- Cycloartenol acetate
- Cycloartenyl acetate
- 3-O-Acetylcycloartenol
Uniqueness
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv is unique due to its specific structural features, including the fused ring systems and multiple hydroxyl groups
属性
分子式 |
C33H56O3 |
|---|---|
分子量 |
500.8 g/mol |
IUPAC 名称 |
(1S,3R,12S,16R)-7,7,12,16-tetramethyl-15-[4-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C33H56O3/c1-21(10-13-26-28(4,5)36-29(6,7)35-26)22-14-16-31(9)24-12-11-23-27(2,3)25(34)15-17-32(23)20-33(24,32)19-18-30(22,31)8/h21-26,34H,10-20H2,1-9H3/t21?,22?,23?,24?,25?,26?,30-,31+,32-,33+/m1/s1 |
InChI 键 |
NHOVENLMJPWCSK-MUGQBKIESA-N |
手性 SMILES |
CC(CCC1C(OC(O1)(C)C)(C)C)C2CC[C@@]3([C@@]2(CC[C@]45C3CCC6[C@]4(C5)CCC(C6(C)C)O)C)C |
规范 SMILES |
CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


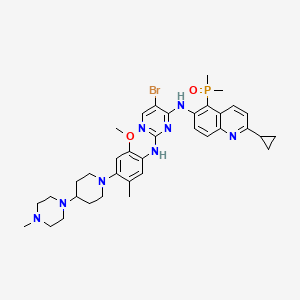
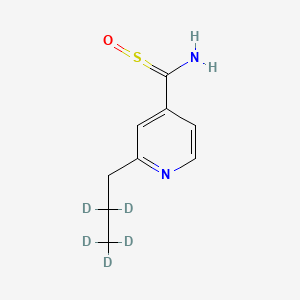
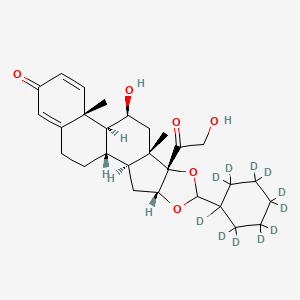

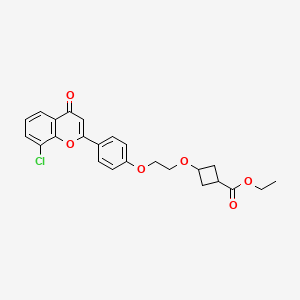


![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)

